molecular formula C6H5ClN2O2 B3047259 6-Chloro-2-methylpyrimidine-4-carboxylic acid CAS No. 136518-06-4

6-Chloro-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B3047259
CAS No.: 136518-06-4
M. Wt: 172.57 g/mol
InChI Key: MVQGBWJTCJZVPO-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: Not explicitly provided in evidence; molecular formula: C₆H₅ClN₂O₂, molecular weight: ~172.57 g/mol) is a pyrimidine derivative substituted with a chlorine atom at position 6, a methyl group at position 2, and a carboxylic acid group at position 3. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them electron-deficient and reactive. This compound is structurally related to agrochemicals and pharmaceuticals, where substituents like chloro and methyl groups influence bioactivity.

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-4(6(10)11)2-5(7)9-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGBWJTCJZVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597430
Record name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136518-06-4
Record name 6-Chloro-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methylpyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 2-methylpyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-Methylpyrimidine-4-carboxylic acid

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group at position 2 can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of 6-Chloro-2-carboxypyrimidine-4-carboxylic acid.

    Reduction: Formation of 6-Chloro-2-methylpyrimidine-4-methanol.

Scientific Research Applications

6-Chloro-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and antiviral activities.

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: Chlorine at position 6 enhances electrophilicity, making the compound suitable for nucleophilic substitution reactions. In contrast, methoxyethyl () or phenyl groups () modify solubility: methoxyethyl improves hydrophilicity, while phenyl enhances lipophilicity.

Structural Impact on Biological Activity :

  • Pyrimidine derivatives with chloro and methyl groups (e.g., target compound) are common in herbicides (e.g., imazosulfuron) and antiviral agents.
  • The pyridine derivative () lacks the second nitrogen atom, reducing electron deficiency and altering binding affinity in biological systems.

Crystallography and Hydrogen Bonding :

  • Compounds like 4-chloro-6-methoxypyrimidin-2-amine () form hydrogen-bonded motifs (e.g., R₂²(8)), which stabilize crystal structures. The target compound’s methyl group may disrupt such interactions compared to hydroxy or amine substituents.

Synthetic Utility :

  • Carboxylic acid groups at position 4 allow for conjugation or salt formation, critical in drug formulation. For example, succinic acid co-crystals () improve stability and bioavailability.

Biological Activity

6-Chloro-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid group at the 4-position, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN2O2C_6H_6ClN_2O_2. The compound's structure can be represented as follows:

Structure C6H6ClN2O2\text{Structure }\text{C}_6\text{H}_6\text{ClN}_2\text{O}_2

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors, thereby influencing various biochemical pathways. The presence of the chlorine atom and the carboxylic acid group enhances its binding affinity to biological targets, making it a subject of interest in drug design. Preliminary studies suggest it may inhibit certain enzymes, potentially leading to therapeutic effects against diseases such as cancer and inflammatory conditions .

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies have indicated that it can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Recent research highlights the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in various cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can significantly affect potency and selectivity. For instance, modifications at the 2-position with electron-donating groups have been shown to enhance anti-inflammatory activity .

Compound NameMolecular FormulaSimilarity Index
2-Chloro-6-methylpyridine-4-carboxylic acidC7H6ClNO20.94
6-Chloro-5-methylpicolinic acidC7H6ClNO20.94
Methyl 6-chloro-4-methylpicolinateC9H10ClNO20.91
3-Amino-6-chloropicolinic acid hydrochlorideC7H7ClN2O20.81

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
  • Animal Models : In carrageenan-induced paw edema models, compounds related to this compound showed substantial anti-inflammatory effects, reducing swelling significantly compared to control groups .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Chloro-2-methylpyrimidine-4-carboxylic acid?

  • Methodological Answer : A widely used method involves condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts such as palladium or copper are often employed under optimized reaction conditions, with solvents like dimethylformamide (DMF) or toluene. Post-synthetic purification (e.g., recrystallization) is critical to achieve high purity .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction is a gold standard for structural elucidation, providing precise bond lengths and angles (e.g., C–N bond distances of ~1.33 Å and pyrimidine ring angles of ~120°). Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm carboxylic acid and chloro groups), and mass spectrometry for molecular weight validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Adhere to SDS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood to avoid inhalation of aerosols, and store in a dry, cool environment. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium-based catalysts may enhance cyclization efficiency compared to copper.
  • Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 80°C for condensation, 110°C for cyclization) minimizes side reactions.
  • Scale-up adjustments : Batch reactors with stirring efficiency >90% reduce heterogeneity in large-scale syntheses .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Assay validation : Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition and MTT for cytotoxicity).
  • Purity verification : HPLC (≥95% purity) ensures activity is not confounded by impurities.
  • Structural analogs : Compare with derivatives lacking the chloro or methyl groups to isolate functional group contributions. For example, removing the chloro group reduces Src/Abl kinase inhibition by ~70% .

Q. What strategies are effective for analyzing metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess phase I metabolism. LC-MS/MS quantifies parent compound degradation over time.
  • Metabolite identification : High-resolution mass spectrometry (HRMS) detects hydroxylation or demethylation products.
  • Structural stabilization : Introducing electron-withdrawing groups (e.g., fluorine) at the pyrimidine ring can reduce oxidative metabolism .

Q. How do structural modifications influence selectivity in enzyme targeting?

  • Methodological Answer :

  • Substituent effects : The 6-chloro group enhances hydrophobic interactions with kinase ATP-binding pockets, while the 2-methyl group reduces steric hindrance. Replacing chlorine with methoxy decreases α7 nicotinic receptor binding affinity by 50% .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses with target enzymes like Abl kinase (PDB: 1IEP). Energy minimization identifies clashes or favorable van der Waals contacts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-methylpyrimidine-4-carboxylic acid
Reactant of Route 2
6-Chloro-2-methylpyrimidine-4-carboxylic acid

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